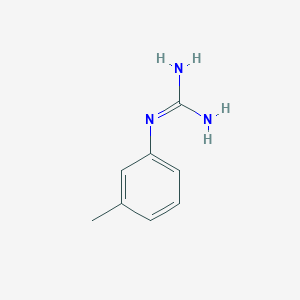

1-(3-Methylphenyl)guanidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-Methylphenyl)guanidine is an organic compound belonging to the guanidine family Guanidines are known for their high basicity and ability to form stable complexes with various substrates

準備方法

The synthesis of 1-(3-Methylphenyl)guanidine typically involves the reaction of 3-methylphenylamine with a guanidylating agent. Common synthetic routes include:

Reaction with S-methylisothiourea: This method involves the reaction of 3-methylphenylamine with S-methylisothiourea under basic conditions to yield this compound.

Use of thiourea derivatives: Thiourea derivatives can also be employed as guanidylating agents, often in the presence of coupling reagents or metal catalysts.

Industrial production: Industrial methods may involve the use of cyanamides reacting with derivatized amines or copper-catalyzed cross-coupling reactions.

化学反応の分析

1-(3-Methylphenyl)guanidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The guanidine group can participate in nucleophilic substitution reactions, often with halogenated compounds.

Common reagents and conditions: Typical reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions.

科学的研究の応用

1-(3-Methylphenyl)guanidine has a wide range of applications in scientific research:

作用機序

The mechanism of action of 1-(3-Methylphenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to inhibition or activation of specific pathways. For example, it may inhibit kinase activity by binding to the active site of the enzyme .

類似化合物との比較

1-(3-Methylphenyl)guanidine can be compared with other guanidine derivatives:

2-Aminoimidazolines: These compounds have a similar guanidine group but differ in their ring structure, leading to different biological activities.

2-Amino-1,4,5,6-tetrahydropyrimidines: These six-membered ring compounds also contain a guanidine group and are used in medicinal chemistry.

2-Amino-4,5,6,7-tetrahydro-1H-1,3-diazepines: These seven-membered ring compounds have unique properties as superbases and are used in organocatalysis.

生物活性

1-(3-Methylphenyl)guanidine, an organic compound belonging to the guanidine family, has garnered attention in scientific research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and applications in various fields, supported by case studies and research findings.

This compound is synthesized through various methods, primarily involving the reaction of 3-methylphenylamine with guanidylating agents such as thiourea derivatives. Common synthetic routes include:

- Reaction with S-methylisothiourea : Under basic conditions, this method yields this compound.

- Use of thiourea derivatives : These can be employed with coupling reagents or metal catalysts for effective synthesis.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Notably, it has been identified as a potential kinase inhibitor , which may inhibit pathways critical in various diseases:

- Inhibition of BRAF Kinase : Research indicates that compounds similar to this compound can inhibit BRAF kinase through a type-III allosteric mechanism, leading to reduced cancer cell proliferation and induction of apoptosis in colorectal cancer cells .

- DNA Minor Groove Binding : The compound has shown potential as a DNA minor groove binder, which may influence gene expression and cellular processes.

Biological Activities

This compound exhibits several notable biological activities:

- Anticancer Properties : Studies have demonstrated that it can induce apoptosis in cancer cells by disrupting key signaling pathways such as ERK1/2 and Akt phosphorylation .

- Antibacterial Activity : The guanidinium group is essential for the antibacterial properties of related compounds. For instance, guanidinium derivatives have been shown to enhance cellular accumulation in Gram-negative bacteria, making them promising candidates for antibiotic development .

- Polymer Production : In industrial applications, it serves as a reagent for producing bio-based materials with antibacterial properties .

Case Study 1: Anticancer Mechanism

A study explored the anticancer effects of a guanidinium-based compound that inhibited BRAF kinase. The results indicated significant cytotoxicity against colorectal cancer cells containing both wild-type and mutated BRAF. The compound inhibited ERK1/2 signaling and induced apoptosis through a mechanism that did not involve direct ATP binding but rather allosteric modulation .

Case Study 2: Antibacterial Activity

Research on a new antibiotic targeting methicillin-resistant Staphylococcus aureus (MRSA) highlighted the role of guanidinium motifs in enhancing antibacterial efficacy. The study found that these compounds increased cellular accumulation in bacteria, significantly improving their effectiveness against MRSA and E. coli .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with other guanidine derivatives:

| Compound Type | Key Features | Biological Activity |

|---|---|---|

| 2-Aminoimidazolines | Similar guanidine structure | Varies; some exhibit anticancer properties |

| 2-Amino-1,4,5,6-tetrahydropyrimidines | Six-membered ring structure | Used in medicinal chemistry |

| 2-Amino-4,5,6,7-tetrahydro-1H-1,3-diazepines | Seven-membered ring compounds | Unique superbases; applications in organocatalysis |

特性

IUPAC Name |

2-(3-methylphenyl)guanidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-6-3-2-4-7(5-6)11-8(9)10/h2-5H,1H3,(H4,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDJVDZNVDRVRGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N=C(N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。